3-(3-Pyridyl)coumarin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
837-96-7 |
|---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-pyridin-3-ylchromen-2-one |
InChI |
InChI=1S/C14H9NO2/c16-14-12(11-5-3-7-15-9-11)8-10-4-1-2-6-13(10)17-14/h1-9H |
InChI Key |
BPYWYJSDRHTBHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Pyridyl Coumarin and Analogues
Classic Synthetic Approaches
Traditional methods for coumarin (B35378) synthesis have been adapted and optimized for the specific preparation of 3-(3-pyridyl) derivatives. These foundational reactions remain relevant due to their reliability and well-understood mechanisms.
Perkin Reaction Modifications for 3-(3-Pyridyl)coumarin Synthesis
The Perkin reaction, a classic method for the synthesis of α,β-unsaturated aromatic acids, has been modified for the effective production of 3-arylcoumarins. One such modification involves the condensation of substituted salicylaldehydes with sodium 3-pyridylacetate (B8606304) in the presence of acetic anhydride (B1165640), a process also known as the Oglialoro reaction. ias.ac.in However, this approach has been found to be less than satisfactory, often resulting in the formation of gummy products that require extensive purification, with yields typically not exceeding 30-40%. ias.ac.in
A more successful modification of the Perkin reaction for synthesizing 3-(3-pyridyl)coumarins involves heating the appropriate salicylaldehydes or o-hydroxy acetophenones with 3-pyridylacetic acid and acetic anhydride in the presence of a small amount of triethylamine (B128534). ias.ac.in This alternative method, also employed for the synthesis of various 3-(3-pyridyl) coumarins, has been noted for producing cleaner products and consistently good yields. ias.ac.inderpharmachemica.com The reaction of a substituted salicylaldehyde (B1680747) or o-hydroxyacetophenone with 3-pyridine acetic acid or its sodium salt under Perkin conditions has been reported for the synthesis of these compounds. derpharmachemica.com For instance, the refluxing of salicylaldehyde, 3-pyridyl acetic acid, and acetic anhydride with triethylamine for three hours at 150-160°C yields the desired this compound after pouring into ice water and recrystallization. ias.ac.in
Knoevenagel Condensation in the Synthesis of 3-Pyridyl Coumarins
The Knoevenagel condensation is a versatile and widely used method for C-C bond formation in the synthesis of substituted coumarins. tandfonline.com This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene (B1212753) group. For the synthesis of 3-pyridyl coumarins, ethyl-2-pyridyl acetate (B1210297) or ethyl-4-pyridyl acetate can be reacted with salicylaldehyde in the presence of piperidine. derpharmachemica.com
Research has demonstrated that the Knoevenagel condensation for synthesizing 3-substituted coumarins can be efficiently carried out in an aqueous medium without the need for organic solvents. clockss.org In one study, 3-(2-pyridyl)coumarin was prepared by reacting salicylaldehyde with 2-pyridylacetonitrile. clockss.org The use of a heterogeneous aqueous medium has been shown to provide better yields compared to a homogeneous ethanolic solution. clockss.org
The efficiency of the Knoevenagel condensation can be further enhanced through microwave irradiation. A study on the synthesis of 3-substituted coumarins utilized microwave irradiation in solvent-free conditions with silica (B1680970) gel or basic alumina (B75360) as a catalyst, offering an improvement over traditional methods. slideshare.net
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Salicylaldehyde, 2-pyridylacetonitrile | Water, NaOH, room temperature | 3-(2-Pyridyl)coumarin | High | clockss.org |
| Salicylaldehyde, ethyl-2-pyridyl acetate or ethyl-4-pyridyl acetate | Piperidine | 3-(2-Pyridyl) or 3-(4-Pyridyl)coumarin | N/A | derpharmachemica.com |
| 2-Hydroxyaldehydes, malonate esters | Silica gel or basic alumina, microwave irradiation | 3-Substituted coumarins | Moderate to Good | slideshare.net |
Advanced Synthetic Strategies for this compound Derivatives
To access more complex and diverse pyridylcoumarin structures, advanced synthetic methodologies have been developed. These strategies offer greater efficiency, atom economy, and the ability to construct novel hybrid molecules.
1,3-Dipolar Cycloaddition Reactions for Hybrid Structures
The 1,3-dipolar cycloaddition is a powerful reaction for the construction of five-membered heterocyclic rings, enabling the synthesis of novel coumarin hybrid structures. mdpi.compreprints.org This strategy has been employed to create coumarin-isoxazole-pyridine hybrids through the reaction of nitrile oxides, generated in situ from pyridine (B92270) aldehyde oximes, with propargyloxy- or propargylaminocoumarins. mdpi.compreprints.org The reaction proceeds in moderate to good yields and can be facilitated by reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) or tert-butyl nitrite (B80452) (TBN). mdpi.compreprints.org
Another application of this reaction is the synthesis of coumarin-1,2,3-triazole hybrids linked to a pyridine framework. This is achieved via a copper-catalyzed 1,3-dipolar azide-alkyne cycloaddition (CuAAC) between 4-azidocoumarin (B3182978) and propargyl pyridine derivatives. eie.gr
Furthermore, 1,3-dipolar cycloaddition is instrumental in the synthesis of spiro compounds, which are of significant interest in medicinal chemistry. The reaction between azomethine ylides and a dipolarophile can generate complex spiropyrrolidine structures. beilstein-journals.org This approach has been used to create spiro[acenaphthylene-1,5′-pyrrolo[1,2-c]thiazole] derivatives in an aqueous medium, highlighting the versatility of this reaction in green chemistry. rsc.org
Metal-Catalyzed Coupling Reactions in Pyridylcoumarin Synthesis
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the preparation of 3-arylcoumarins. The Heck coupling reaction between coumarin and aryl iodides has been shown to be a useful method for the regioselective introduction of an aryl moiety at the 3-position of the coumarin ring. thieme-connect.comresearchgate.net
The Suzuki-Miyaura coupling reaction is another powerful tool for this purpose. It has been used for the synthesis of 3-arylcoumarins from 3-chlorocoumarin (B1582633) and various arylboronic acids, catalyzed by a palladium-salen complex. researchgate.net This reaction has also been applied to the synthesis of novel coumarin derivatives by coupling bromomethyl coumarins with heterocyclic boronic acids, including pyridine-4-boronic acid, using a palladium acetate catalyst. derpharmachemica.com A ligand-free Suzuki-Miyaura coupling using natural deep eutectic solvents has also been developed for the synthesis of coumarin analogues, including those with a pyridyl substituent. mdpi.com
| Coupling Reaction | Coumarin Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |
| Heck | Coumarin | Aryl iodides | Pd(OAc)₂ / PPh₃ | 3-Arylcoumarins | thieme-connect.com |
| Suzuki | 3-Chlorocoumarin | Arylboronic acids | Pd-salen complex | 3-Arylcoumarins | researchgate.net |
| Suzuki | Bromomethyl coumarin | Pyridine-4-boronic acid | Pd(OAc)₂ / PCy₃ | Novel pyridinyl-coumarin derivatives | derpharmachemica.com |
| Suzuki | 6-Bromo-3-phenylcoumarin | 2-Fluoropyridin-3-yl-boronic acid | Pd(OAc)₂ (ligand-free) / NaDES | 6-(2-Fluoropyridin-3-yl)-3-phenylcoumarin | mdpi.com |
Microwave-Assisted Green Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a key green chemistry technique, offering advantages such as significantly reduced reaction times, improved yields, and often solvent-free conditions. mdpi.comrsc.org This technology has been successfully applied to the synthesis of coumarin-based scaffolds.
For instance, new coumarin-based 3-cyanopyridine (B1664610) scaffolds have been synthesized using both conventional heating and microwave irradiation, with the microwave method resulting in a 15-20% increase in product yield. scispace.com The synthesis involved the reaction of a 3-acetylcoumarin (B160212) derivative with aromatic aldehydes, malononitrile, and ammonium (B1175870) acetate. scispace.com Microwave irradiation has also been employed in the Pechmann condensation for the one-pot synthesis of coumarin derivatives using an environmentally friendly FeF₃ catalyst under solvent-free conditions. mdpi.com Furthermore, the Knoevenagel condensation for producing 3-substituted coumarins can be accelerated under microwave irradiation, providing a rapid and efficient route to these compounds. slideshare.net The synthesis of coumarin-3-carboxylic acids from salicylaldehydes and Meldrum's acid has also been achieved in excellent yields under microwave and solvent-free conditions. nih.gov
Ultrasound-Assisted Synthetic Routes
Ultrasound irradiation has emerged as a powerful and green tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. researchgate.netscirp.org This technique, known as sonochemistry, utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, thereby accelerating chemical reactions. scirp.orgtandfonline.com
The synthesis of 3-arylcoumarins, including this compound, has been successfully achieved using ultrasound. One-pot methods are particularly advantageous, offering efficiency and simplicity. For instance, the reaction of a substituted salicylaldehyde with a phenylacetyl chloride in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as tetrahydrofuran (B95107) (THF) under ultrasonic irradiation provides a rapid and efficient route to 3-arylcoumarins. researchgate.netscirp.org This method has been shown to significantly reduce reaction times from hours to minutes when compared to traditional heating methods. scirp.org
Another notable ultrasound-assisted, solvent-free approach involves the one-pot acylation/cyclization reaction between N-acylbenzotriazoles and 2-hydroxybenzaldehydes. nih.govacs.org This method is lauded for its clean conversion and simplified experimental setup, which facilitates the rapid generation of 3-arylcoumarin libraries under mild, chromatography-free conditions. nih.govacs.org The use of ultrasound has been shown to be more effective than conventional heating in these syntheses, providing higher yields in shorter timeframes. tandfonline.com The application of sonication proves to be an environmentally friendly technique due to its adherence to green chemistry principles. tandfonline.com
Structural Elucidation and Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to obtain a complete structural picture.
¹H-NMR spectroscopy provides information about the chemical environment of protons within a molecule. In the ¹H-NMR spectrum of 3-pyridyl substituted coumarins, the aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.02 and 8.59 ppm. semanticscholar.org A key diagnostic signal is the singlet for the H-4 proton of the coumarin ring, which is characteristically found at a high chemical shift, often between δ 8.70 and 8.95 ppm. researchgate.net The protons of the pyridine ring also exhibit distinct signals, with the H-3 and H-5 protons appearing as a singlet in symmetrically substituted derivatives. semanticscholar.org For this compound, the protons of the pyridine ring would show characteristic splitting patterns and chemical shifts based on their positions relative to the nitrogen atom and the coumarin core.
Table 1: Representative ¹H-NMR Data for Substituted 3-Pyridylcoumarins
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 4-(4-Methylphenyl)-2,6-di(coumarin-3-yl)pyridine semanticscholar.org | - | 2.43 (s, 3H) | CH₃ |
| 7.30-7.76 (m, 12H) | Ar-H | ||
| 8.62 (s, 2H) | Pyridine H-3, H-5 | ||
| 8.86 (s, 2H) | Coumarin H-4', H-4'' | ||
| 4-(4-Methoxyphenyl)-2,6-di(coumarin-3-yl)pyridine semanticscholar.org | - | 3.90 (s, 3H) | OCH₃ |
| 7.02-7.80 (m, 12H) | Ar-H | ||
| 8.62 (s, 2H) | Pyridine H-3, H-5 | ||
| 8.88 (s, 2H) | Coumarin H-4', H-4'' | ||
| 7-Benzyloxy-3-(2-pyridyl)coumarin researchgate.net | DMSO-d₆ | 5.13 (s, 2H) | CH₂O-7 |
| 7.01 (d, 1H, ³J = 8 Hz) | H-6 | ||
| 7.08 (br. s, 1H) | H-8 | ||
| 7.31-7.45 (m, 5H) | Ph-7 | ||
| 7.33 (br. t, 1H, ³J = 4 Hz) | H-5' | ||
| 7.76 (d, 1H, ³J = 8 Hz) | H-5 | ||
| 7.82 (br. t, 1H, ³J = 8 Hz) | H-4' | ||
| 8.29 (d, 1H, ³J = 8 Hz) | H-3' | ||
| 8.65 (br. d, 1H, ³J = 4 Hz) | H-6' | ||
| 8.83 (s, 1H) | H-4 |
Note: This table presents data for related structures to illustrate typical chemical shifts. Data for the specific parent compound this compound may vary.
¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. In the ¹³C-NMR spectra of coumarin derivatives, the lactone carbonyl carbon (C-2) is typically observed at a low field, often around δ 160 ppm. semanticscholar.org The carbon atoms of the aromatic rings and the pyridine ring appear in the range of approximately δ 113 to 160 ppm. semanticscholar.org For instance, in 4-(4-methylphenyl)-2,6-di(coumarin-3-yl)pyridine, the coumarin C-4 carbon appears at δ 142.8 ppm. semanticscholar.org The specific chemical shifts in the ¹³C-NMR spectrum of this compound would confirm the fusion of the coumarin and pyridine rings at the C-3 position.
Table 2: Representative ¹³C-NMR Data for a Substituted 3-Pyridylcoumarin Derivative
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 4-(4-Methylphenyl)-2,6-di(coumarin-3-yl)pyridine semanticscholar.org | - | 21.3 | CH₃ |
| 116.4 | CH | ||
| 119.5 | CH | ||
| 121.5 | C | ||
| 124.6 | CH | ||
| 125.4 | C | ||
| 127.2 | CH | ||
| 128.9 | CH | ||
| 129.8 | CH | ||
| 132.3 | CH | ||
| 135.1 | C | ||
| 139.4 | C | ||
| 142.8 | CH (Coumarin C-4) | ||
| 149.8 | C | ||
| 151.4 | C | ||
| 154.0 | C | ||
| 160.3 | C (Lactone C=O) |
Note: This table presents data for a related structure to illustrate typical chemical shifts. Data for the specific parent compound this compound may vary.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules. mdpi.com
COSY spectra establish correlations between protons that are coupled to each other, typically through two or three bonds, helping to identify adjacent protons in the aromatic rings.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC spectra show correlations between protons and carbons over longer ranges (typically two or three bonds), which is essential for identifying quaternary carbons and confirming the connectivity between the coumarin and pyridine moieties. mdpi.com
These 2D NMR experiments provide a comprehensive map of the molecular structure, leaving no ambiguity in the final characterization.
Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C-NMR) Analysis
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of a 3-pyridylcoumarin derivative will show characteristic absorption bands. A very strong band for the δ-lactone carbonyl (C=O) stretching vibration is a hallmark of the coumarin ring system and typically appears in the region of 1708–1730 cm⁻¹. scirp.orgsemanticscholar.org Additionally, strong bands corresponding to aromatic C=C and C=N stretching vibrations are observed between 1495-1610 cm⁻¹. semanticscholar.org The presence of these characteristic peaks in the IR spectrum provides strong evidence for the coumarin structure.
Table 3: Characteristic IR Absorption Bands for 3-Arylcoumarin Derivatives
| Compound/Class | Wavenumber (ν, cm⁻¹) | Assignment |
| 3-Phenyl coumarin scirp.org | 1708 | Lactone C=O stretch |
| 1224 | C-O-C stretch | |
| 4-Aryl-2,6-di(coumarin-3-yl)pyridines semanticscholar.org | 1713-1730 | δ-Lactone C=O stretch |
| 1595-1610 | Aromatic C=C stretch | |
| 1495-1560 | Aromatic C=N stretch | |
| 3-(Bromoacetyl)coumarin rsc.org | 1729 | Lactone C=O stretch |
| 1674 | Ketonic C=O stretch | |
| 3-Heterylcoumarin derivative clockss.org | 1725 | Coumarin C=O stretch |
| 2195 | CN stretch | |
| 3424 | NH stretch |
Note: This table provides a range of typical values for related coumarin structures.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a fundamental analytical technique for the structural elucidation of coumarin derivatives, providing critical information on their molecular weight and fragmentation pathways. In the analysis of this compound and its analogues, Electron Ionization (EI) is a common technique used. benthamopen.com The resulting mass spectra for coumarins are typically characterized by an abundant molecular ion (M⁺) peak, which is indicative of the stable nature of the coumarin nucleus. nih.gov
A ubiquitous fragmentation process for coumarin compounds is the initial loss of a neutral carbon monoxide (CO) molecule (28 Da) from the α-pyrone ring. nih.govresearchgate.net This cleavage results in the formation of a highly stable benzofuran (B130515) radical cation (m/z = M-28), which often represents a major peak in the spectrum. benthamopen.comresearchgate.net Subsequent fragmentations can occur from this benzofuran-like ion. For instance, in the case of substituted coumarins, the fragmentation pathways are also influenced by the nature of the substituents. derpharmachemica.com For this compound, fragmentation of the pyridine ring, such as the loss of a hydrogen cyanide (HCN) molecule, can also be anticipated. derpharmachemica.com
Table 1: General Fragmentation Pathways for Coumarin Derivatives in Mass Spectrometry
| Process | Lost Fragment | Description | Reference |
|---|---|---|---|
| Initial Fragmentation | CO | Loss of carbon monoxide from the pyrone lactone ring. | benthamopen.comnih.gov |
| Formation of Benzofuran Ion | - | Results in a stable ion at m/z = M-28. | researchgate.net |
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard mass spectrometry by providing highly accurate mass measurements of the parent molecule and its fragments. measurlabs.com This precision allows for the unambiguous determination of the elemental composition of an ion. This capability is particularly crucial when distinguishing between isobars—fragments that have the same nominal mass but different exact masses and elemental formulas, such as carbon monoxide (CO, exact mass 27.9949 u) and molecular nitrogen (N₂, exact mass 28.0061 u). benthamopen.com HRMS is routinely used to confirm the successful synthesis of new coumarin analogues by comparing the experimentally measured exact mass with the theoretically calculated mass for the expected molecular formula, with deviations typically being less than 5 ppm. acs.orgrsc.orgresearchgate.net
Vibrational Spectra Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is an indispensable tool for identifying the functional groups and characterizing the structural features of this compound. These techniques provide a molecular fingerprint based on the vibrational modes of the molecule. ijres.org
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound and its analogues is distinguished by several characteristic absorption bands. The most prominent of these is the intense absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O) of the α-pyrone ring. This band typically appears in the high-frequency region of 1700–1740 cm⁻¹. rsc.orgsemanticscholar.org For example, in pyrazolyl pyridinyl coumarins, this δ-lactone stretching is observed around 1717-1720 cm⁻¹. derpharmachemica.com
Other significant absorptions include:
Aromatic C=C and C=N Stretching: Vibrations from the benzene (B151609) and pyridine rings result in multiple bands in the 1500–1625 cm⁻¹ region. semanticscholar.orgderpharmachemica.com
C-O Stretching: The stretching vibrations of the C-O-C ether linkage within the coumarin ring are typically found in the 1050-1350 cm⁻¹ range. mdpi.combiointerfaceresearch.com
C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear as strong bands in the 680–900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings. derpharmachemica.combiointerfaceresearch.com
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FT-IR. While the carbonyl stretch is visible, symmetric vibrations and bonds involving non-polar groups often produce more intense Raman signals. For coumarins, the C=C ring stretching vibrations are typically strong in the Raman spectrum. researchgate.net The analysis of both IR and Raman spectra, often aided by theoretical calculations using Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes of the molecule, confirming its structural integrity. ijcrar.comresearchgate.netresearchgate.net
Table 2: Key Vibrational Frequencies for this compound and Analogues
| Vibrational Assignment | Typical Wavenumber (cm⁻¹) | Spectroscopy Type | Reference |
|---|---|---|---|
| Lactone C=O Stretch | 1717 - 1729 | FT-IR (Strong) | rsc.orgsemanticscholar.orgderpharmachemica.com |
| Aromatic C=C / C=N Stretch | 1534 - 1625 | FT-IR, Raman | semanticscholar.orgderpharmachemica.com |
| C-O-C Ether Stretch | 1050 - 1350 | FT-IR | mdpi.combiointerfaceresearch.com |
| Aromatic C-H Stretch | > 3000 | FT-IR | derpharmachemica.combiointerfaceresearch.com |
Photophysical Properties of 3 3 Pyridyl Coumarin Systems
Absorption and Emission Characteristics
UV-Visible Absorption Spectroscopy
The absorption spectra of 3-pyridylcoumarin derivatives are characterized by transitions occurring in the near-ultraviolet range. chemrxiv.org Typically, these compounds exhibit absorption peaks between 300 and 350 nm, which are assigned to S₀→S₁ and S₀→S₂ electronic transitions. chemrxiv.orgrsc.org The position and intensity of these absorption bands can be significantly influenced by the nature and position of substituents on the coumarin (B35378) framework. dntb.gov.ua For instance, the introduction of electron-donating groups, such as a dimethylamino group at position 7, can cause a notable shift of the absorption to longer wavelengths. dntb.gov.ua
The solvent environment also plays a crucial role in the absorption characteristics of these compounds. Studies on related coumarin systems have shown that increasing solvent polarity can lead to a blue-shift (hypsochromic shift) in the absorption maxima. ub.edu This negative solvatochromism suggests a difference in the dipole moments between the ground and excited states. ub.edu For example, a 7-azetidinyl-COUPY dye, a related complex coumarin structure, showed an absorption maximum at 566 nm in dichloromethane (B109758) (DCM) which shifted to 515 nm in a polar phosphate-buffered saline (PBS) solution. ub.edu
The molar extinction coefficients (ε) for these dyes are often high, indicating strong absorption of light. For example, some coumarin derivatives exhibit ε values greater than 14,000 M⁻¹cm⁻¹. nih.gov
Table 1: UV-Visible Absorption Data for Selected Pyridyl-Coumarin Derivatives
| Compound | Solvent | Absorption Max (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|
| 3-(3-pyridyl)coumarin (C-1) | CH₂Cl₂ | ~325 | Not Specified | chemrxiv.org |
| 7-azetidinyl-COUPY (4Az) | PBS | 515 | Not Specified | ub.edu |
| 7-azetidinyl-COUPY (4Az) | DCM | 566 | Not Specified | ub.edu |
| 7-azetidinyl-COUPY (7Az) | PBS | 592 | Not Specified | ub.edu |
| 7-azetidinyl-COUPY (7Az) | DCM | 630 | Not Specified | ub.edu |
| 3-thiazolyl coumarin (1) | Acetonitrile | 400 | ~30000 | nih.gov |
Fluorescence Emission Spectroscopy
Many 3-pyridylcoumarin derivatives are known to be fluorescent, often exhibiting strong blue emission. researchgate.netrsc.org The emission wavelength is sensitive to both the molecular structure and the surrounding solvent. For instance, this compound (referred to as C-1 in a study) displays a deep-blue fluorescence emission with a maximum at 406 nm in dichloromethane. chemrxiv.orgrsc.org
The introduction of substituents can tune the emission color. The general principle in designing coumarin-based dyes is that adding electron-donating groups (like –NRR') at position 7 and electron-withdrawing groups (like –CN) at position 3 results in a redshift of the emission maximum due to a strong intramolecular charge transfer (ICT) process. nih.govchim.it This ICT character is a key feature of many fluorescent coumarins. chim.it
Solvatochromism is also a prominent feature in the emission spectra. The emission maxima of COUPY dyes, which are complex coumarin derivatives, generally show a negative solvatochromism, with the fluorescence quantum yields being significantly enhanced in non-polar solvents like dichloromethane. nih.gov In contrast, some studies on other coumarin derivatives report that stronger interactions with polar solvents in the excited state lead to a shift in the fluorescence band position. researchgate.net The shape of the emission spectrum is typically independent of the excitation wavelength, suggesting that emission occurs from a single fluorescent species in solution. academie-sciences.fr
Table 2: Fluorescence Emission Data for Selected Pyridyl-Coumarin Derivatives
| Compound | Solvent | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Reference |
|---|---|---|---|---|
| This compound (C-1) | CH₂Cl₂ | ~325 | 406 | chemrxiv.orgrsc.org |
| 7-azetidinyl-COUPY (6Az) | PBS | Not Specified | ~650 | ub.edu |
| 7-azetidinyl-COUPY (7Az) | PBS | Not Specified | 675 | ub.edu |
| 7-hydroxy-3-(2-pyridyl)coumarin | Various | Not Specified | Blue region | researchgate.net |
| 3-thiazolyl coumarin (1) | Acetonitrile | 400 | 505 | nih.gov |
Quantum Yield and Stokes Shift Analysis
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. For 3-pyridylcoumarin systems, this value can vary widely depending on the specific derivatization and the solvent. researchgate.net For example, some 7-hydroxy-3-(2-pyridyl)coumarin derivatives have been reported to have high quantum yields, exceeding 0.8. researchgate.net In contrast, a series of 8-[2,2'-bipyridyl]-5,7-dimethoxycoumarins showed more modest quantum yields of up to 15.0%. chimicatechnoacta.ru The quantum yield of 7-dimethylamino derivatives in polymer matrices can approach 1. dntb.gov.ua
The Stokes shift, which is the difference in energy between the absorption and emission maxima, is another important parameter. Large Stokes shifts are often desirable for applications like fluorescence imaging as they minimize spectral overlap. chim.it 3-Pyridylcoumarin derivatives can exhibit significant Stokes shifts. acs.org For this compound (C-1), a Stokes shift of 81 nm (6100 cm⁻¹) has been reported in dichloromethane. rsc.org The magnitude of the Stokes shift is related to the change in the dipole moment upon electronic excitation and is influenced by solvent polarity. nih.govresearchgate.net For instance, 7-azetidinyl-COUPY dyes exhibit larger Stokes' shifts in polar solvents compared to their N,N-dialkylamino counterparts. ub.edu
Table 3: Quantum Yield and Stokes Shift Data for Selected Coumarin Derivatives | Compound | Solvent | Quantum Yield (Φ_F) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) | Reference | |---|---|---|---|---| | this compound (C-1) | CH₂Cl₂ | Not Specified | 81 | 6100 | rsc.org | | 7-(diethylamino)-3-(pyridin-2-yl)coumarin (DAPC) | Dichloromethane | 0.84 | Not Specified | Not Specified | researchgate.net | | 8-[2,2'-bipyridyl]-5,7-dimethoxycoumarins | Acetonitrile | up to 0.15 | up to 116 | Not Specified | chimicatechnoacta.ru | | 3-thiazolyl coumarin (1) | Acetonitrile | 0.58 | 105 | 5200 | nih.gov | | 3-phenylthiazolyl coumarin (2) | Acetonitrile | 0.28 | 125 | 5800 | nih.gov | | 7-azetidinyl-COUPY (6Az) | PBS | Not Specified | 112 | Not Specified | ub.edu |
Two-Photon Absorption Phenomena and Related Studies
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. Coumarin derivatives, due to their π-conjugated structures, are considered for applications as two-photon absorption materials. researchgate.net
While specific studies focusing solely on the two-photon absorption of this compound are not prevalent in the reviewed literature, research on structurally similar compounds provides insights. For example, a study on 3-thiazolyl and 3-phenylthiazolyl coumarin derivatives investigated their 2PA efficiency. nih.gov The study found that the larger 2PA cross-section values for the 3-phenylthiazolyl derivative were related to a larger change in the permanent dipole moment upon electronic excitation. nih.gov This suggests that the electronic properties that govern one-photon fluorescence, such as intramolecular charge transfer, are also critical for enhancing two-photon absorption. Further research is needed to specifically characterize the 2PA properties of this compound systems.
Excited-State Dynamics and Lifetimes
The excited-state dynamics of coumarin derivatives are complex and involve various relaxation pathways. Upon photoexcitation, these molecules can undergo structural relaxations and interact with their solvent environment. researchgate.net The fluorescence lifetime (τ_F), which is the average time the molecule spends in the excited state before returning to the ground state, is a key parameter in understanding these dynamics.
For 7-dimethylamino substituted coumarins, fluorescence lifetimes are typically in the range of 0.5 to 4 nanoseconds. dntb.gov.ua In a study of cyclometalated iridium complexes with a pyridyl-coumarin ligand, the fluorescence lifetime of the coumarin moiety was found to decrease upon coordination to the metal center (from 3.4 ns to 2.1 ns), suggesting energy transfer processes. rsc.org
Femtosecond transient absorption spectroscopy is a powerful technique used to study the ultrafast processes that occur after photoexcitation. rsc.org Such studies on coumarin systems reveal short-lived singlet states and can be used to model the dynamics of monomer formation and dimer relaxation. rsc.org For coumarin derivatives anchored on Al₂O₃ films, ultrafast time-resolved fluorescence has revealed dual emissions and excimer formation occurring on a sub-picosecond timescale (550 fs). researchgate.net While these studies are on related systems, they highlight the complex and rapid nature of the excited-state processes that likely also occur in this compound.
Table 4: Fluorescence Lifetime Data for Selected Coumarin Derivatives
| Compound | Medium | Fluorescence Lifetime (τ_F) (ns) | Reference |
|---|---|---|---|
| 7-dimethylamino derivatives | Polymer matrices | 0.5 - 4.0 | dntb.gov.ua |
| This compound (C-1) in Ir complex | CH₂Cl₂ | 2.1 | rsc.org |
| Free this compound (C-1) | CH₂Cl₂ | 3.4 | rsc.org |
| 3-thiazolyl coumarin (1) | Acetonitrile | 2.9 | nih.gov |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mjcce.org.mk For molecules like 3-(3-Pyridyl)coumarin, DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. mjcce.org.mknih.gov Calculations are often performed using specific functionals and basis sets, such as the B3LYP hybrid functional with a 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost. nih.gov These theoretical investigations provide a fundamental understanding of the molecule's stability and reactivity. sciencepublishinggroup.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. cdnsciencepub.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_g), is a critical parameter for assessing molecular stability and predicting the energy of electronic transitions. sciencepublishinggroup.comresearchgate.net
For coumarin (B35378) derivatives, the introduction of different substituent groups significantly influences the HOMO-LUMO energy levels. rsc.org In D-π-A (donor-pi-acceptor) type coumarin structures, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting portion. mdpi.com In the case of this compound, the coumarin nucleus and the pyridyl ring both contribute to the frontier orbitals. Theoretical studies on similar 3-pyridinyl-substituted coumarins show that these compounds are analyzed for their HOMO-LUMO energies to assess properties like light-harvesting efficiency. researchgate.net A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and can be correlated with higher reactivity and potential for applications in areas like organic solar cells. researchgate.net
Calculated Electronic Properties of Representative Coumarin Derivatives
| Compound Type | Property | Typical Value/Observation | Significance |
|---|---|---|---|
| Coumarin Derivatives | HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |
| LUMO Energy | -2.0 to -3.5 eV | Electron-accepting ability | |
| HOMO-LUMO Gap (Eg) | ~3.0 to 6.5 eV | Chemical stability and reactivity sciencepublishinggroup.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.de
In a typical MEP map, red or yellow areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites prone to nucleophilic attack. uni-muenchen.deresearchgate.net For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the coumarin's carbonyl and pyrone ring, as well as the nitrogen atom of the pyridyl ring. sciencepublishinggroup.comresearchgate.net These sites represent the primary centers for hydrogen bonding and other electrostatic interactions. researchgate.net Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential (blue), making them potential electrophilic sites. sciencepublishinggroup.com This analysis is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding. researchgate.net
Electronic Structure Analysis (HOMO-LUMO)
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. rsc.orgresearchgate.net It is a powerful method for calculating vertical excitation energies, which correspond to UV-visible absorption spectra, and for predicting fluorescence properties. researchgate.netrsc.org
For fluorescent molecules like coumarin derivatives, TD-DFT calculations can accurately predict maximum absorption and emission wavelengths. rsc.orgrsc.org Studies on various coumarin derivatives have shown that TD-DFT, using functionals like B3LYP and PBE0, can yield results that are in excellent agreement with experimental spectroscopic data. researchgate.netrsc.org In the context of this compound, TD-DFT calculations would be used to understand the nature of its electronic transitions (e.g., π→π* or intramolecular charge transfer) and to predict how its photophysical properties might change in different solvent environments. researchgate.netrsc.org These theoretical predictions are instrumental in the rational design of new fluorescent probes and dyes with tailored optical properties. rsc.org
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mjcce.org.mknih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. nih.gov The simulation calculates a docking score, which estimates the binding affinity, and visualizes the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein. pcbiochemres.comtandfonline.com
Derivatives of coumarin, including those with pyridine (B92270) substituents, have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various enzymes. nih.govnih.govdergipark.org.tr For instance, coumarin derivatives have been docked into the active sites of targets like acetylcholinesterase, carbonic anhydrase, and various kinases implicated in cancer. nih.govpcbiochemres.comnih.gov A docking study of 3-phenyl coumarin derivatives against the CYP2A13 enzyme showed that active compounds formed a hydrogen bond with the Asn297 residue via the carbonyl oxygen of the coumarin core. tandfonline.com For this compound, docking simulations would identify key amino acid residues in a target's active site that interact with the pyridyl nitrogen and the coumarin's oxygen atoms, providing a rationale for its inhibitory activity and a foundation for designing more potent analogs. tandfonline.com
Representative Molecular Docking Results for Coumarin Derivatives
| Coumarin Derivative Class | Protein Target | Typical Docking Score (kcal/mol) | Key Interactions |
|---|---|---|---|
| Pyridyl-Coumarins | SARS-CoV-2 Main Protease | -6.0 to -7.3 | Hydrogen bonding, hydrophobic interactions nih.gov |
| Coumarin-Thiadiazoles | EGFR Kinase | -7.5 to -9.0 | Hydrogen bonds with key residues researchgate.net |
| Generic Coumarins | VEGFR-2 | -140 to -170 (cal/mol) | Intermolecular hydrogen bonds pcbiochemres.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr In a QSAR study, molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., electronic, topological, or steric)—are correlated with experimental activity using statistical methods like Multiple Linear Regression (MLR). nih.govresearchgate.net
QSAR models have been successfully developed for various classes of coumarin derivatives to predict their activity against different biological targets. dergipark.org.trnih.gov For example, a QSAR study on coumarin derivatives as anti-breast cancer agents used descriptors selected by a Genetic Function Algorithm (GFA) to build a robust predictive model. dergipark.org.tr The statistical significance of a QSAR model is validated using parameters like the squared correlation coefficient (R²), the cross-validation coefficient (Q²), and an external test set. dergipark.org.trresearchgate.net For this compound, a QSAR model could be developed as part of a series of related analogues to predict its activity and to identify the key molecular features that contribute to its biological effect. nih.gov Such models serve as a valuable guide for the synthesis of new derivatives with potentially enhanced potency. researchgate.net
In Vitro Biological Evaluation and Mechanistic Studies
Anticancer Activity Research
Coumarin-pyridine hybrids have been a focal point of anticancer research due to their demonstrated ability to inhibit cancer cell growth through various mechanisms.
Derivatives of the 3-(3-Pyridyl)coumarin structure have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Hybrids incorporating the coumarin (B35378) structure have shown notable activity. For instance, certain coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-ones demonstrated potent cytotoxicity against A549 (lung carcinoma), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and K562 (chronic myelogenous leukemia) cell lines, with some derivatives showing greater potency than the reference drug Doxorubicin. sci-hub.se Similarly, chalcone (B49325)–coumarin hybrids have exhibited significant cytotoxic activity against HepG2 (liver cancer) and K562 leukemia cells. nih.gov The inhibitory effects of a silver(I) complex of a coumarin derivative were pronounced against the HT-29 colon cancer cell line. mdpi.com While much research focuses on complex derivatives, the foundational coumarin structure itself has been shown to be cytotoxic to HeLa cells, with an IC50 of 54.2 µM. nih.gov
Interactive Table: Antiproliferative Activity of Coumarin Derivatives Against Various Cancer Cell Lines
| Compound Class | Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Coumarin | HeLa | IC50: 54.2 µM | nih.gov |
| Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-ones | A549 | IC50: 0.17 µM | sci-hub.senih.gov |
| Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-ones | MDA-MB-231 | IC50: 0.16 µM | sci-hub.senih.gov |
| Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-ones | K562 | IC50: 0.31 µM | sci-hub.senih.gov |
| Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-ones | HeLa | IC50: 0.25 µM | sci-hub.senih.gov |
| Chalcone–coumarin hybrids | HepG2 | IC50: 0.65–2.02 μM | nih.gov |
| Chalcone–coumarin hybrids | K562 | IC50: 0.65–2.02 μM | nih.gov |
| Chalcone–coumarin hybrids | MDA-MB-231 | GI50: 22.11–41.08 μM | nih.gov |
| Silver(I) complex of coumarin derivative | HT-29 | Strong inhibition at 75 µM | mdpi.com |
The anticancer effects of coumarin-pyridine compounds are often linked to their ability to modulate critical cellular pathways, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Studies have shown that coumarin analogues with pyridine (B92270) hybrids can induce apoptosis and cause cell cycle arrest. researchgate.net A key mechanism is the activation of caspases, which are proteases that execute the apoptotic process. For example, certain coumarin-chalcone hybrids were found to increase the protein level expression of caspase-3 and caspase-9. sci-hub.senih.gov The parent coumarin molecule was observed to induce G0/G1 phase arrest in HeLa cells, decrease the mitochondrial membrane potential, and promote the release of cytochrome c, which in turn activates caspase-3, leading to apoptosis. nih.gov Other coumarin derivatives have been found to arrest the cell cycle at the S-phase or G2/M phase, often followed by caspase-3 dependent apoptosis. researchgate.netomicsdi.org This induction of apoptosis is sometimes mediated through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govnih.gov
To exert their effects, coumarin derivatives can interact with and inhibit specific molecular targets that are crucial for cancer cell survival and proliferation. Key targets include topoisomerase IIα, the epidermal growth factor receptor (EGFR) tyrosine kinase domain, and carbonic anhydrases (CAs).
Topoisomerase IIα: This enzyme is vital for DNA replication and repair. Certain coumarin derivatives have been developed as inhibitors of topoisomerase II, leading to cell death. mdpi.com For example, specific coumarin amino acid and dipeptide derivatives showed potent topoisomerase-II inhibition with IC50 values as low as 4.1 µM. mdpi.com
EGFR Tyrosine Kinase Domain: The epidermal growth factor receptor (EGFR) is a protein that, when overactive, can lead to uncontrolled cell growth. Coumarin-furo[2,3-d]pyrimidone hybrid molecules have been synthesized and shown to have excellent inhibitory activity against the EGFR enzymatic domain, with one compound recording an IC50 of 1.53 μM. nih.gov
Carbonic Anhydrases (CAs): These enzymes are involved in regulating pH, and their inhibition can disrupt the tumor microenvironment. Coumarin derivatives have been developed as effective inhibitors of tumor-associated human carbonic anhydrase isoforms, particularly hCA IX and hCA XII. cu.edu.egresearchgate.net Coumarin sulfonamides, for instance, have shown inhibitory constants (Ki) in the nanomolar range against these isoforms. cu.edu.eg
Modulation of Cellular Pathways (e.g., apoptosis induction, cell cycle arrest, caspase activity)
Antimicrobial Activity Research
Beyond their anticancer potential, this compound and its derivatives have been investigated for their ability to combat microbial pathogens.
Coumarins featuring a pyridine substitution at the C-3 position have been reported to possess bactericidal properties. semanticscholar.org Research has demonstrated that synthetic pyridinyl coumarins can exhibit significant antibacterial activity. researchgate.net In screening studies, various 4-aryl-2,6-di(coumarin-3-yl)pyridines showed moderate activity against the Gram-positive bacterium Bacillus subtilis. semanticscholar.org However, in the same study, these specific compounds did not show activity against the Gram-negative bacterium Escherichia coli. semanticscholar.org Other work on 3-cinnamoyl-4-hydroxycoumarin derivatives also noted activity primarily against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, with resistance observed in Gram-negative species. srce.hr
Interactive Table: Antibacterial Activity of Pyridyl Coumarin Derivatives
| Compound Class | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 4-Aryl-2,6-di(coumarin-3-yl)pyridines | Bacillus subtilis (Gram-positive) | Moderate activity | semanticscholar.org |
| 4-Aryl-2,6-di(coumarin-3-yl)pyridines | Escherichia coli (Gram-negative) | No activity | semanticscholar.org |
| 3-Cinnamoyl-4-hydroxycoumarin derivatives | Bacillus subtilis (Gram-positive) | Good microbiological activity | srce.hr |
| 3-Cinnamoyl-4-hydroxycoumarin derivatives | Staphylococcus aureus (Gram-positive) | Good microbiological activity | srce.hr |
| 3-Cinnamoyl-4-hydroxycoumarin derivatives | Gram-negative bacteria | Resistance | srce.hr |
The antifungal potential of pyridyl coumarins has also been explored. Early in vitro studies identified 6-bromo-3-(3-pyridyl) coumarins as antifungal agents. derpharmachemica.com The antifungal activity of coumarins is known to be strongly dependent on their specific chemical structure. cabidigitallibrary.org While some complex pyridyl coumarins, such as certain 4-aryl-2,6-di(coumarin-3-yl)pyridines, showed no activity against the fungus Aspergillus niger, other classes of coumarin derivatives have demonstrated significant antifungal properties against various fungal strains, including species of Candida and Aspergillus. semanticscholar.orgnih.gov The presence and position of substituents, such as hydroxyl groups or halogens, can significantly influence the antifungal efficacy. derpharmachemica.comcabidigitallibrary.org
Antibacterial Efficacy
Enzyme Inhibition Studies
The ability of this compound and its derivatives to inhibit specific enzymes involved in physiological and pathological processes has been a primary area of research.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression. nih.govunich.it Studies on a series of 3-arylcoumarins have demonstrated their potential as potent and selective inhibitors of MAO-B. nih.govacs.org While most tested 3-phenylcoumarin (B1362560) derivatives showed a preference for inhibiting MAO-B with IC50 values in the micromolar to nanomolar range, specific substitutions on the 3-phenyl ring were found to be favorable for activity. nih.gov For instance, 6-chloro-3-(3'-methoxyphenyl)coumarin emerged as a highly potent MAO-B inhibitor with an IC50 value of 0.001 μM. nih.gov Additionally, a series of (coumarin-3-yl)carbamates were found to selectively inhibit the MAO-B isoenzyme with IC50 values in the micro and nanomolar ranges. scialert.net
In the broader class of coumarin derivatives, some have shown inhibitory activity against both MAO-A and MAO-B. unich.it For example, coumarin-3-carboxylic acids have been identified as reversible and selective inhibitors of the MAO-B isoform. researchgate.net The structural features of these coumarin derivatives, including the substitution patterns, play a significant role in their inhibitory potency and selectivity towards MAO isoforms. nih.govscialert.net
Table 1: MAO Inhibition Data for Selected Coumarin Derivatives
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| 6-chloro-3-(3'-methoxyphenyl)coumarin | MAO-B | 0.001 | High |
| 6-chloro-4-hydroxy-3-(2'-hydroxyphenyl)coumarin | MAO-A/MAO-B | - | Good selectivity for MAO-B |
| Coumarin-3-carboxylic acid derivatives | MAO-B | - | Reversible and selective |
| (Coumarin-3-yl)carbamates | MAO-B | Micro to nanomolar range | Selective |
Lipoxygenase (LOX) Inhibition
Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of inflammatory mediators. mdpi.com The inhibitory potential of coumarin derivatives against these enzymes has been investigated. One study found that a this compound derivative, specifically a coumarin-isoxazole-pyridine hybrid, exhibited inhibitory activity against lipoxygenase with an IC50 value of 10 µM. mdpi.compreprints.org Another related compound, a 4-pyridyl hybrid, was even more potent with an IC50 of 5 µM. mdpi.compreprints.org Research on hydroxylated 3-(pyridin-2-yl)coumarins has also demonstrated potent lipoxygenase inhibitory activities, with IC50 values in the sub-micromolar range. researchgate.net
Furthermore, certain 3-aryl-5-substituted-coumarin analogues have been identified as potent lipoxygenase inhibitors. For instance, 3′-fluoro-substituted coumarins and a dibromo-substituted coumarin derivative showed significant LOX inhibition with IC50 values of 11.4 µM, 4.1 µM, and 8.7 µM, respectively. researchgate.net
Table 2: LOX Inhibition Data for Selected Coumarin Derivatives
| Compound | Target | IC50 (µM) |
|---|---|---|
| 3-pyridyl coumarin-isoxazole-pyridine hybrid (7a) | LOX | 10 |
| 4-pyridyl coumarin-isoxazole-pyridine hybrid (13a) | LOX | 5 |
| 3′-fluoro-substituted coumarin (3e) | LOX | 11.4 |
| 3′-fluoro-substituted coumarin (4e) | LOX | 4.1 |
| 3-(4-acetyloxyphenyl)-6,8-dibromo-4-methyl-chromen-2-one (3k) | LOX | 8.7 |
Cholinesterase (AChE and BuChE) Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. Several studies have explored the potential of coumarin-pyridine hybrids as cholinesterase inhibitors. A series of these hybrids demonstrated potent AChE inhibitory activity in the nanomolar range (IC50 = 2–144 nM) and significant BuChE inhibition (IC50 = 9–123 nM). researchgate.netfrontiersin.org One particular compound, 3f, was identified as the most potent AChE inhibitor with an IC50 of 2 nM and also showed strong BuChE inhibition (IC50 = 24 nM). frontiersin.org
Another study on 4-hydroxycoumarin (B602359) derivatives linked to an N-benzyl pyridinium (B92312) moiety also reported potent acetylcholinesterase inhibitory activity. ut.ac.ir Within the 3-pyridinium series of these derivatives, the unsubstituted compound (5l) showed the highest potency against both AChE and BuChE, with IC50 values of 0.247 µM and 1.68 µM, respectively. ut.ac.ir
Table 3: Cholinesterase Inhibition Data for Selected Coumarin-Pyridine Hybrids
| Compound Series/Specific Compound | Target | IC50 Range/Value |
|---|---|---|
| Coumarin-pyridine hybrids | AChE | 2–144 nM |
| Coumarin-pyridine hybrids | BuChE | 9–123 nM |
| Compound 3f | AChE | 2 nM |
| Compound 3f | BuChE | 24 nM |
| 4-hydroxycoumarin-3-pyridinium derivative (5l) | AChE | 0.247 µM |
| 4-hydroxycoumarin-3-pyridinium derivative (5l) | BuChE | 1.68 µM |
Cytochrome P-450 Inhibition
Cytochrome P450 (CYP) enzymes are a large family of enzymes involved in the metabolism of a wide range of compounds, including drugs and toxins. mdpi.com Coumarins are known to interact with P450 enzymes as both substrates and inhibitors. mdpi.com Specifically, the human cytochrome P450 2A6 (CYP2A6) is the primary enzyme responsible for the 7-hydroxylation of coumarin. nih.gov
The tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), is a known substrate for CYP2A enzymes. nih.govnih.gov Studies have shown that isothiocyanates can potently inhibit the metabolism of NNK by P450s 2A6 and 2A13. researchgate.net While direct inhibitory data for this compound on specific CYP isoforms is not extensively detailed in the provided context, the structural similarity to other coumarins and NNK suggests a potential for interaction with CYP enzymes, particularly the CYP2A subfamily. nih.govresearchgate.net Docking analyses have shown that substitutions on the coumarin ring, such as 6-chloro or 6-methoxy groups, can increase the affinity for CYP2A13. tandfonline.com
Antioxidant Activity Investigations
Coumarin derivatives are recognized for their antioxidant properties, which are often attributed to their chemical structure. ontosight.airesearchgate.net The antioxidant potential of this compound and related compounds has been evaluated through various in vitro assays. Coumarin derivatives, in general, can act as antioxidants, which may be beneficial in preventing conditions related to oxidative stress. ontosight.aiontosight.ai
Studies on hydroxylated 3-(pyridin-2-yl)coumarins have highlighted their ability as radical scavengers, with the antioxidant properties being tunable based on the number and position of hydroxyl groups. researchgate.net Research on coumarin-isoxazole-pyridine hybrids has also demonstrated their capacity to inhibit lipid peroxidation. mdpi.com Specifically, a 4-substituted amine derivative (12b) showed high anti-lipid peroxidation activity (90.4%). mdpi.com The presence of hydroxyl groups on the coumarin scaffold is often a key determinant of antioxidant activity. researchgate.net
Anti-inflammatory Response Evaluation
The anti-inflammatory potential of coumarin derivatives is often linked to their ability to inhibit enzymes like lipoxygenase and their antioxidant properties. mdpi.comresearchgate.net Several studies have investigated the anti-inflammatory effects of compounds related to this compound.
Coumarin-isoxazole-pyridine hybrids have been identified as potent inhibitors of lipoxygenase, an enzyme implicated in inflammatory processes. mdpi.com Furthermore, a study on new coumarin derivatives demonstrated that some compounds exhibited significant anti-inflammatory activity. mdpi.com For instance, one pyranocoumarin (B1669404) derivative (3a) showed a notable inhibition of inflammation (29.2%) in an in vivo model, although this was less than the standard drug indomethacin. mdpi.com Other synthesized coumarin derivatives have also shown potent anti-inflammatory activity, with some exhibiting over 80% inhibition in albumin denaturation assays and selective COX-2 inhibition. jneonatalsurg.com The anti-inflammatory effects are often dose-dependent and can increase over time. mdpi.com
Neuroprotective Effects (e.g., against oxidative stress)
The neuroprotective potential of coumarin-pyridine hybrids has been a subject of significant research, particularly their ability to counteract oxidative stress, a key factor in the pathology of neurodegenerative diseases. kazanmedjournal.runih.gov Studies have evaluated these compounds for their capacity to protect neuronal cells from damage induced by agents like hydrogen peroxide (H₂O₂).
In one study, a series of coumarin-based scaffolds linked to pyridine derivatives were synthesized and evaluated for their neuroprotective effects against H₂O₂-induced cell death in PC12 neuroblastic cells. frontiersin.org Several of these compounds demonstrated a concentration-dependent increase in cell viability. frontiersin.org Notably, certain derivatives, identified as compounds 3f and 3l , exhibited neuroprotective effects superior to the reference drug, Quercetin, across all tested concentrations. frontiersin.org The research highlighted that compounds 3a , 3f , 3l , and 3t were particularly effective at increasing cell viability, even at low concentrations. frontiersin.org
The data below summarizes the neuroprotective effects of selected coumarin-pyridine hybrids against H₂O₂-induced toxicity in PC12 cells.
Table 1: Neuroprotective Effect of Selected Compounds on H₂O₂-Treated PC12 Cells
| Compound | Concentration (µM) | PC12 Cell Viability (%) | Reference Compound | PC12 Cell Viability (%) |
| 3f | 10 | 88.4 ± 3.5 | Quercetin (10 µM) | 68.4 ± 2.9 |
| 3l | 10 | 85.2 ± 4.1 | Quercetin (10 µM) | 68.4 ± 2.9 |
| 3a | 10 | 75.1 ± 3.8 | Quercetin (10 µM) | 68.4 ± 2.9 |
| 3t | 10 | 72.5 ± 4.2 | Quercetin (10 µM) | 68.4 ± 2.9 |
Data derived from a study on coumarin-pyridine hybrids. frontiersin.org The results show the percentage of cell viability after exposure to H₂O₂.
Anti-amyloid Aggregation Studies
The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Consequently, inhibiting this process is a primary therapeutic strategy. The 3-aryl coumarin nucleus has been identified as a promising scaffold for inhibiting Aβ aggregation. acs.org
Research into coumarin-pyridine hybrids has demonstrated their potential to interfere with Aβ aggregation. nih.gov The inhibitory activity of several compounds against Aβ₁₋₄₂ aggregation was assessed using the thioflavin T (ThT) fluorescence assay. frontiersin.org The results showed that compounds 3a , 3f , and 3t were potent inhibitors of Aβ self-aggregation, with compound 3f showing the highest activity at 84.7% inhibition. frontiersin.org These compounds were approximately twice as effective as the reference drug, donepezil, which showed 30.8% inhibition. frontiersin.org
Furthermore, these compounds were evaluated for their ability to protect human neuroblastoma SH-SY5Y cells from Aβ₁₋₄₂-induced toxicity. At a concentration of 1 µM, compounds 3a and 3f significantly increased cell viability in the presence of the toxic Aβ peptide, indicating a protective effect. frontiersin.org
Table 2: Inhibition of Aβ₁₋₄₂ Self-Aggregation
| Compound (at 50 µM) | Inhibition of Aβ Aggregation (%) |
| 3f | 84.7 ± 5.1 |
| 3a | 73.3 ± 4.3 |
| 3t | 66.4 ± 3.9 |
| Donepezil | 30.8 ± 2.5 |
Data derived from a thioflavin T (ThT) assay. frontiersin.org
Table 3: Neuroprotective Effect Against Aβ₁₋₄₂-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment | Cell Viability (%) |
| Control | 100 |
| Aβ₁₋₄₂ (10 µM) | 55.2 ± 3.1 |
| Aβ₁₋₄₂ + Compound 3a (1 µM) | 85.7 ± 4.5 |
| Aβ₁₋₄₂ + Compound 3f (1 µM) | 90.3 ± 5.2 |
Data reflects the ability of compounds to protect SH-SY5Y neuronal cells from toxicity induced by Aβ₁₋₄₂. frontiersin.org
Cannabinoid Receptor Agonism Studies
The coumarin scaffold has shown significant versatility in medicinal chemistry, with derivatives being investigated for activity at various biological targets, including cannabinoid receptors. kazanmedjournal.ruresearchgate.net The cannabinoid receptors, primarily CB1 and CB2, are G protein-coupled receptors that are part of the endocannabinoid system, which is involved in regulating numerous physiological processes. nih.gov
While direct studies focusing specifically on the cannabinoid receptor agonism of this compound are not extensively documented in the reviewed literature, research on structurally related coumarin derivatives provides insight into the potential of this chemical class. A series of 7-alkyl-3-benzylcoumarins were designed and synthesized to explore their interaction with CB1 and CB2 receptors. researchgate.net These studies, using radioligand binding and cAMP accumulation assays, revealed that 7-alkyl-3-benzylcoumarins can serve as a versatile scaffold for developing potent cannabinoid receptor ligands with a range of efficacies, from agonism to antagonism. researchgate.net This suggests that modifications at the 3-position of the coumarin ring are critical for cannabinoid receptor activity. While these findings are for 3-benzylcoumarins, they underscore the possibility that other 3-substituted coumarins, such as 3-(3-pyridyl) derivatives, could also interact with cannabinoid receptors, though specific agonistic activity would require direct empirical evaluation.
Structure Activity Relationship Sar Analysis
Impact of Pyridyl Substitution Position on Biological Activity
The location of the nitrogen atom within the pyridyl ring and the point of its attachment to the coumarin (B35378) structure are pivotal in determining the biological efficacy of the compound. Studies comparing isomers have demonstrated that even slight changes in the pyridyl ring's orientation relative to the coumarin moiety can lead to significant variations in activity.
For instance, in a series of coumarin-isoxazole-pyridine hybrids designed as lipoxygenase (LOX) inhibitors, the position of the pyridyl group was a key determinant of potency. preprints.orgmdpi.com A 4-pyridyl derivative was found to be a highly active LOX inhibitor with an IC₅₀ value of 5 µM. preprints.orgmdpi.com The corresponding 3-pyridyl derivative also showed potent inhibition, albeit slightly lower, with an IC₅₀ of 10 µM. mdpi.com In contrast, amino-substituted derivatives in the same series showed no activity, suggesting that the ether linkage and the specific pyridyl conformation are crucial for interacting with the enzyme's active site. preprints.orgmdpi.com
Table 1: Impact of Pyridyl Position on Lipoxygenase (LOX) Inhibition
| Compound Structure | Pyridyl Position | Linkage to Coumarin | Enzyme Target | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 4-((3-(Pyridin-4-yl)isoxazol-5-yl)methoxy)-2H-chromen-2-one | 4-pyridyl | 4-position (via isoxazole-methoxy linker) | Lipoxygenase (LOX) | 5 | mdpi.com |
| 7-((3-(Pyridin-3-yl)isoxazol-5-yl)methoxy)-2H-chromen-2-one | 3-pyridyl | 7-position (via isoxazole-methoxy linker) | Lipoxygenase (LOX) | 10 | mdpi.com |
Influence of Substituents on the Coumarin Moiety
Modifications to the coumarin part of the molecule are just as critical as the pyridyl substitution. The introduction of various functional groups at different positions of the benzopyrone ring system can dramatically alter the compound's physicochemical properties and biological activity.
Hydroxyl groups, in particular, have a significant impact. Hydroxylated 3-(pyridin-2-yl)coumarins have demonstrated potent radical scavenging and lipoxygenase inhibitory activities. researchgate.net The number and position of these hydroxyl groups allow for the fine-tuning of the molecule's antioxidant capacity. researchgate.net Specifically, an electron-donating hydroxyl group at the C-7 position of the coumarin ring has been shown to improve the cytotoxic activity of certain coumarin complexes. frontiersin.org The antiradical efficiency of coumarins is often correlated with the number of phenolic hydroxyl groups attached to the aromatic component of the scaffold. areeo.ac.ir
Table 2: Effect of Coumarin Moiety Substituents on Biological Activity
| Substituent | Position on Coumarin Ring | Observed Effect on Bioactivity | Reference |
|---|---|---|---|
| Hydroxyl (-OH) | C-7 | Improved cytotoxicity; Enhanced antiradical potential | frontiersin.orgareeo.ac.ir |
| Hydroxyl (-OH) | General | Potent lipoxygenase inhibition and radical scavenging | researchgate.net |
| Nitro (-NO₂) | General | Increased antifungal activity | mdpi.com |
| Chloro (-Cl) | C-3 | Greater anticancer activity | rsc.org |
| Methyl (-CH₃) | C-4 | Greater anticancer activity | rsc.org |
| Replacement of -OH with less hydrophilic group | General | Enhanced antimicrobial activity | areeo.ac.ir |
Stereochemical Considerations in Activity Modulation
Stereochemistry plays a subtle yet crucial role in the biological activity of coumarin derivatives. The three-dimensional arrangement of atoms can significantly influence a molecule's ability to fit into the binding site of a target protein. For coumarin-pyridine hybrids, it has been noted that the bulk and stereochemistry of the derivatives can be more influential on inhibitory activity than lipophilicity. preprints.orgpreprints.org
While specific studies on the stereoisomers of 3-(3-Pyridyl)coumarin are not extensively detailed, the principle of stereoselectivity is well-established for the broader coumarin class. For example, the anti-HIV activity of certain dihydroseselin-type coumarins is highly stereoselective; specific diastereoisomers are thousands of times more active than others. nih.gov This dramatic difference in potency is attributed to the precise spatial orientation of the substituents, which dictates the effectiveness of the interaction with the biological target. nih.gov These findings underscore the importance of considering stereochemical factors in the design of new pyridyl-coumarin derivatives to optimize their interaction with specific enzymes or receptors.
Correlation between Structural Features and Enzyme Inhibition Profiles
Pyridyl-coumarin derivatives have been identified as inhibitors of several important enzyme classes, and their structural features directly correlate with their inhibition profiles.
Carbonic Anhydrase (CA) Inhibition : A series of 3-(6-methylpyridin-2-yl)coumarin derivatives were found to be selective inhibitors of cancer-related CA isoforms IX and XII. tandfonline.com These compounds showed inhibition constants in the sub- to low-micromolar range against the cancer-linked isoforms while remaining inactive against the common off-target isoforms hCA I and II, demonstrating high selectivity. tandfonline.com The specific substitution pattern on the hybrid structure is key to achieving this selective inhibition.
Lipoxygenase (LOX) Inhibition : As previously mentioned, hydroxylated 3-(pyridin-2-yl)coumarins and certain coumarin-isoxazole-pyridine hybrids are potent LOX inhibitors. preprints.orgmdpi.comresearchgate.net For the hybrid molecules, a 4-pyridyl or 3-pyridyl substituent connected to the coumarin via a linker is a strong determinant of high-potency inhibition. preprints.orgmdpi.com
Cholinesterase (AChE/BuChE) Inhibition : Coumarin-pyridine hybrids have been developed as multi-target agents for potential use in Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net In some series, 3-coumaranone derivatives were found to be better AChE inhibitors than the corresponding coumarin derivatives, indicating that even a subtle change in the core scaffold (saturation of the pyrone double bond) can significantly alter enzyme inhibition. nih.gov
Table 3: Enzyme Inhibition Profiles of Pyridyl-Coumarin Derivatives
| Derivative Class | Enzyme Target | Key Structural Feature | Inhibitory Potency (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|---|
| 3-(6-methylpyridin-2-yl)coumarin-chalcones | Carbonic Anhydrase IX/XII | 3-pyridylcoumarin scaffold with chalcone (B49325) moiety | Sub- to low-micromolar range | tandfonline.com |
| Coumarin-isoxazole-pyridine hybrids | Lipoxygenase (LOX) | 4-pyridyl or 3-pyridyl substituent | 5-10 µM | mdpi.com |
| Hydroxylated 3-(pyridin-2-yl)coumarins | Lipoxygenase (LOX) | Hydroxyl groups on coumarin ring | Potent, IC₅₀ < µM range | researchgate.net |
| Coumarin-pyridine hybrids | Acetylcholinesterase (AChE) | Flexible aliphatic linker between scaffolds | 2-144 nM | researchgate.net |
Rational Design Principles for Enhanced Bioactivity
The SAR findings provide a clear framework for the rational design of new this compound analogues with enhanced and selective biological activity. Key principles include:
Molecular Hybridization : A prominent strategy involves creating hybrid molecules that conjoin the pyridyl-coumarin scaffold with other bioactive pharmacophores like chalcone, isoxazole, or triazole. preprints.orgtandfonline.comnih.gov This approach aims to develop multifunctional molecules that can interact with multiple biological targets or enhance the potency against a single target.
Strategic Substituent Placement : The SAR data clearly shows that bioactivity can be fine-tuned by placing specific substituents at optimal positions. This includes selecting the pyridyl isomer (e.g., 3-pyridyl vs. 4-pyridyl) and adding electron-donating (e.g., -OH) or electron-withdrawing (e.g., -NO₂) groups to the coumarin ring to modulate electronic properties and target interactions. preprints.orgmdpi.com For example, designing antituberculosis agents involved creating a series of coumarin derivatives with specific substitutions to enhance activity against both active and dormant Mycobacterium tuberculosis. nih.gov
Target-Specific Modifications : Design efforts can be focused on optimizing interactions within the binding site of a specific enzyme. This involves considering the size, shape, and electronic properties of the ligand to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimize steric clashes, as seen in the development of selective carbonic anhydrase inhibitors. tandfonline.comnih.gov
By integrating these principles, researchers can move beyond trial-and-error synthesis and towards the purposeful design of novel pyridyl-coumarin derivatives with improved potency, selectivity, and drug-like properties. nih.govnih.gov
Advanced Applications in Chemical Research
Development of Fluorescent Probes and Chemosensors
Coumarin (B35378) derivatives are renowned for their fluorescent properties, which can be modulated by structural modifications and interactions with their microenvironment. The incorporation of a pyridyl group at the 3-position introduces a specific binding site, enabling the rational design of chemosensors that can detect and quantify various analytes with high selectivity and sensitivity. These sensors often operate through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), or Chelation-Enhanced Quenching (CHEQ). rsc.orgnih.govchim.it
The pyridine (B92270) nitrogen and coumarin carbonyl oxygen of 3-(3-pyridyl)coumarin and its derivatives can act as a chelating unit for various metal ions. This binding event alters the electronic properties of the molecule, leading to a discernible change in its fluorescence, such as enhancement ("turn-on") or quenching ("turn-off"). pkdc.ac.in This principle has been widely applied to create selective sensors for a range of metal ions crucial in biological and environmental systems. nih.gov
Copper (Cu²⁺): Numerous coumarin-based probes have been developed for the detection of Cu²⁺, a vital yet potentially toxic metal ion. nih.gov The sensing mechanism often involves fluorescence quenching due to the paramagnetic nature of the Cu²⁺ ion, which promotes intersystem crossing and populates the non-emissive triplet state. nih.govacs.org For instance, a coumarin hydrazide-based probe demonstrated high selectivity for Cu²⁺, forming a 1:1 complex and exhibiting a detection limit in the micromolar range. wiley.com Another probe, MCPC, showed a "turn-off" response to Cu²⁺ with a very low detection limit of 1.47 nM. nih.gov The interaction typically involves the formation of a stable complex between the coumarin derivative and the copper ion. wiley.comrsc.org
Aluminum (Al³⁺): "Turn-on" fluorescent sensors for Al³⁺ are of significant interest due to the ion's environmental and health implications. A coumarin-based sensor, HBC, showed a 25-fold fluorescence enhancement upon binding Al³⁺ in a 1:1 ratio, attributed to the CHEF process. rsc.org This mechanism restricts the PET process and inhibits the non-radiative decay pathways upon complexation, leading to increased fluorescence intensity. rsc.orgresearchgate.net Such probes have been successfully used for detecting intracellular Al³⁺. rsc.org
Cadmium (Cd²⁺) and Zinc (Zn²⁺): Differentiating between Zn²⁺ and Cd²⁺ is a common challenge due to their similar chemical properties. However, selective coumarin-based sensors have been designed. A coumarin-based chemosensor, CIH, was developed for the dual sensing of Cu²⁺ and Zn²⁺, distinguishing them through fluorescence quenching for Cu²⁺ and CHEF-induced enhancement for Zn²⁺. rsc.org The sensor exhibited very low detection limits of 5.36 nM for Cu²⁺ and 3.49 nM for Zn²⁺. rsc.org Similarly, conjugates of 8-[2,2'-bipyridinyl]coumarins, which share the pyridyl-metal binding motif, have shown promise as chemosensors for Al³⁺, Cu²⁺, Cd²⁺, and Zn²⁺. chimicatechnoacta.ru The selectivity for Zn²⁺ over other ions like Ca²⁺ and Mg²⁺ is often attributed to the preference of the borderline-base pyridine nitrogen for the borderline-acid Zn²⁺, according to Hard and Soft Acids and Bases (HSAB) theory. acs.org
| Sensor Name | Target Ion(s) | Sensing Mechanism | Detection Limit (LOD) | Binding Stoichiometry (Sensor:Ion) | Source |
|---|---|---|---|---|---|
| CIH | Cu²⁺ | Fluorescence Quenching | 5.36 nM | 1:1 | rsc.org |
| CIH | Zn²⁺ | CHEF (Fluorescence Enhancement) | 3.49 nM | 1:1 | rsc.org |
| MCPC | Cu²⁺ | "Turn-off" Fluorescence | 1.47 nM | 1:1 | nih.gov |
| HBC | Al³⁺ | CHEF ("Turn-on" Fluorescence) | Not Specified | 1:1 | rsc.org |
| Probe L | Cu²⁺ | Fluorescence Quenching | ~3 µM | 1:1 | wiley.com |
The nucleophilic character of the pyridine nitrogen in pyridyl-containing compounds makes them effective for detecting highly toxic organophosphorus nerve agents. researchgate.netnih.gov The sensing mechanism involves the phosphorylation of the nucleophilic group by the nerve agent or its simulant, such as diethylchlorophosphate (DCP). researchgate.netacs.org This reaction creates a new chemical species with altered photophysical properties, leading to a change in fluorescence. acs.org
Coumarin-based sensors are particularly advantageous due to their strong and tunable fluorescence. The reaction with a nerve agent simulant can induce a significant shift in the fluorescence emission, allowing for ratiometric detection, or a "turn-on" response. researchgate.net For example, sensors have been designed where the phosphorylation of a hydroxyl group and subsequent protonation of the quinoline (B57606) nitrogen (an analogue of pyridine) leads to a fluorescence response. researchgate.net The pyridyl moiety is a common feature in many chemosensors designed for this purpose, highlighting the relevance of the this compound structure for developing such detectors. researchgate.net Researchers have developed polymer nanofibers embedded with these sensors to enable rapid and selective detection of nerve agent simulants in the gas phase. researchgate.netsci-hub.se
Ratiometric oxygen sensors are crucial for monitoring oxygen levels in various environments, including biological systems where hypoxia (low oxygen) is a key indicator in diseases like cancer. rsc.orgrsc.org A powerful strategy for creating such sensors involves combining a fluorescent molecule (as a stable internal reference) with a phosphorescent molecule whose emission is quenched by oxygen. mdpi.com
Complexes pairing a 3-pyridyl-substituted coumarin with a phosphorescent cyclometalated iridium center have been developed as highly effective ratiometric oxygen sensors. rsc.orgrsc.org In these systems, the coumarin moiety provides stable, oxygen-insensitive fluorescence, while the iridium center provides oxygen-sensitive phosphorescence. rsc.orgrsc.org
Upon photoexcitation, both moieties are excited. In the absence of oxygen, the complex exhibits dual emission: blue fluorescence from the coumarin and red or green phosphorescence from the metal center or the coumarin triplet state. rsc.orgrsc.org When oxygen is present, it quenches the long-lived triplet state responsible for phosphorescence, while the short-lived singlet fluorescence remains unaffected. rsc.org The ratio of phosphorescence to fluorescence intensity thus provides a quantitative measure of the oxygen concentration. mdpi.com
Significantly, by tuning the electronic structure, sensors based on 3-pyridyl-coumarin have been engineered to be highly sensitive to very low levels of O₂, making them ideal for monitoring hypoxic environments. rsc.orgrsc.org
| Complex | Fluorophore | Phosphorescent Center | Application | Stern-Volmer Constant (KSV) | Source |
|---|---|---|---|---|---|
| Complex 3a | 3-Pyridyl-coumarin | Coumarin Triplet State | Hypoxic Sensing | 2.5 mmHg⁻¹ | rsc.org |
| Complex 5a | 3-Pyridyl-coumarin | Coumarin Triplet State | Hypoxic Sensing | 0.26 mmHg⁻¹ | rsc.org |
| Complex 3c | Coumarin | Iridium (³MLCT) | Hyperoxic Sensing | 1.3 x 10⁻² mmHg⁻¹ | rsc.org |
The ability of coumarin-based fluorescent probes to function in physiological conditions, combined with their bright emission and low toxicity, makes them excellent tools for bio-imaging. chim.itresearchgate.net Probes derived from the this compound scaffold can be designed to selectively detect ions or molecules within living cells, allowing researchers to visualize their distribution and dynamics in real-time. wiley.comrsc.org
For instance, coumarin-based sensors for metal ions like Cu²⁺, Zn²⁺, and Al³⁺ have been successfully employed for the intracellular detection of these ions in various cell lines. rsc.orgwiley.comrsc.org The probe CIH, for example, was used for the intracellular detection and mitotracking of both Cu²⁺ and Zn²⁺ in SiHa cells. rsc.org Similarly, another probe was used to recognize intracellular Cu²⁺ in living cells, demonstrating its potential for biological applications. wiley.com The inherent fluorescent properties of coumarin derivatives allow them to be used as fluorescent markers for biological imaging, staining cells with precision for detailed analysis of biological processes. chim.itontosight.ai
Oxygen Sensing and Hypoxia Monitoring
Optoelectronic Materials and Dye Sensitizers
The strong light-harvesting capabilities and high molar extinction coefficients of coumarin derivatives make them promising candidates for applications in optoelectronics, particularly in the field of solar energy conversion. tohoku.ac.jpacs.org
Dye-sensitized solar cells (DSSCs) have emerged as a cost-effective alternative to traditional silicon-based solar cells. tohoku.ac.jpacs.org The performance of a DSSC is critically dependent on the sensitizer (B1316253) dye, which absorbs sunlight and injects electrons into a semiconductor nanoparticle layer, typically titanium dioxide (TiO₂). acs.orgacs.org
Organic dyes, including coumarins, are attractive as sensitizers due to their high molar extinction coefficients, which allows for efficient light harvesting. tohoku.ac.jp Coumarin dyes designed for DSSCs typically feature a D-π-A (donor-π bridge-acceptor) structure. researchgate.net The coumarin moiety can act as a donor or part of the π-bridge, a cyanoacrylic acid group often serves as the electron acceptor and anchoring group to the TiO₂ surface, and the pyridyl group can be part of the molecular structure. acs.orgacs.org
The coumarin-based organic dye NKX2677, which contains a pyridyl group, has been studied in DSSCs. acs.org However, its performance was found to be limited by factors such as a shorter excited-state lifetime compared to standard ruthenium-based dyes and a faster rate of recombination, where the injected electron returns to the electrolyte. acs.org Despite these challenges, molecular engineering of coumarin dyes continues to be an active area of research to improve their efficiency and long-term stability in DSSCs. tohoku.ac.jpacs.org
Coordination Chemistry of 3 3 Pyridyl Coumarin and Its Complexes
Synthesis of Metal Complexes (e.g., Palladium, Copper, Neodymium, Lanthanum)
The synthesis of metal complexes with 3-(3-pyridyl)coumarin and its derivatives typically involves the reaction of the coumarin-based ligand with a corresponding metal salt in a suitable solvent.
Palladium Complexes: η3-allyl palladium(II) complexes of pyridylmethyl-coumarin esters have been synthesized. semanticscholar.orgresearchgate.net The general method involves the direct coordination of the pyridylmethyl-coumarin ester ligands with [Pd(allyl)(μ–Cl)]2 in tetrahydrofuran (B95107), which results in a quantitative yield of the corresponding η3-allyl palladium complexes. semanticscholar.org Another approach involves mixing equimolar amounts of the coumarin (B35378) ligands and potassium tetrachloropalladate(II) (K2[PdCl4]) to form palladium(II) complexes. nih.gov
Copper Complexes: Copper(II) complexes of 3-(pyridin-2-yl)coumarins have been prepared and characterized. nih.gov In one example, the reaction of 8-(tert-butyl)-3-(pyridin-2-yl)-2H-chromen-2-one with copper(II) nitrate (B79036) trihydrate under mild conditions yielded an octahedral copper(II) complex. frontiersin.orgnih.gov Another synthetic route involves the creation of coumarin-3-formyl-(3-aminomethylpyridine) as a ligand to generate binuclear Cu(II) acetate (B1210297), mononuclear Cu(II) nitrate, and binuclear Cu(II) nitrate complexes. frontiersin.orgnih.gov
Lanthanide (Neodymium and Lanthanum) Complexes: Complexes of lanthanum(III) with bis-coumarins have been synthesized by reacting a lanthanum(III) salt with the ligands in a 1:2 metal-to-ligand molar ratio. nih.gov The process involves adding an aqueous solution of the lanthanum(III) salt to an aqueous solution of the ligand and gradually increasing the pH to approximately 5.0 with a dilute sodium hydroxide (B78521) solution. nih.gov Similarly, complexes of Nd(III) with o-, m-, and p-3,3′-(pyridinomethylene)di-[4-hydroxycoumarin] have been synthesized and characterized. researchgate.net The general procedure for synthesizing lanthanide(III) complexes involves dissolving the lanthanide(III) nitrate and the ligand in a dry alcohol, refluxing the mixture, and then adjusting the pH to 6.5-7.5 with sodium acetate to precipitate the complex.
Table 1: Synthesis of Metal Complexes with this compound Derivatives
| Metal Ion | Ligand | Synthetic Method | Reference |
|---|---|---|---|
| Palladium(II) | Pyridylmethyl-coumarin esters | Direct coordination with [Pd(allyl)(μ–Cl)]2 in THF. | semanticscholar.org |
| Palladium(II) | Coumarin derivatives | Reaction with K2[PdCl4]. | nih.gov |
| Copper(II) | 3-(Pyridin-2-yl)coumarins | Reaction with Cu(II) nitrate trihydrate. | nih.govfrontiersin.org |
| Copper(II) | Coumarin-3-formyl-(3-aminomethylpyridine) | Reaction with Cu(II) acetate or nitrate. | frontiersin.orgnih.gov |
| Lanthanum(III) | Bis-coumarins | Reaction with La(III) salt in aqueous solution with pH adjustment. | nih.gov |
| Neodymium(III) | o-, m-, p-3,3′-(pyridinomethylene)di-[4-hydroxycoumarin] | Reaction with Nd(III) salt. | researchgate.net |
| Lanthanide(III) | Coumarin Schiff base | Reaction with Ln(III) nitrate in alcohol with pH adjustment. |
Characterization of Metal-Ligand Interactions
The interaction between the metal center and the this compound ligand is elucidated through various spectroscopic and analytical techniques.
Spectroscopic Analysis:
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide evidence of metal-ligand bond formation. For instance, a shift in the C-N vibrations of the pyridine (B92270) ring indicates coordination through the nitrogen atom. mdpi.com The appearance of new bands in the far-IR region can be assigned to M-N and M-O stretching vibrations. nih.gov
NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the structure of the complexes in solution. mdpi.com Shifts in the signals of the pyridine ring protons and carbons upon complexation confirm the coordination of the pyridyl nitrogen to the metal ion. semanticscholar.org
UV-Vis Spectroscopy: The electronic absorption spectra of the complexes often show shifts in the absorption bands compared to the free ligand, indicating electronic interactions between the metal and the ligand. tandfonline.com
Structural Analysis:
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the complexes, including bond lengths, bond angles, and the coordination geometry around the metal center. semanticscholar.orgresearchgate.net For example, the molecular structure of an η3-allyl palladium complex revealed that the coumarin ligand coordinates to the palladium center in a monodentate fashion through the nitrogen atom of the pyridinyl fragment. semanticscholar.orgresearchgate.net
Mass Spectrometry: ESI mass spectrometry is used to confirm the molecular weight and stoichiometry of the synthesized complexes. tandfonline.com
Theoretical Calculations:
Density Functional Theory (DFT): DFT calculations are employed to model the electronic structure and vibrational properties of the complexes, supporting the experimental data. tandfonline.com Energy decomposition analysis can predict the nature of the metal-ligand bonding, often revealing a predominantly electrostatic interaction with some covalent character. acs.org Natural population analysis helps in understanding the charge distribution within the molecule. mdpi.com
Influence of Complexation on Photophysical Properties
Coordination of this compound to metal ions can significantly alter its photophysical properties, including absorption and emission characteristics.
The free coumarin ligand often exhibits strong fluorescence. acs.org However, upon complexation with a metal ion, this fluorescence can be either quenched or enhanced, and the emission wavelength can be shifted. The complexation of a coumarin derivative with an Ir(III) ion, for example, completely changes the emissive property due to enhanced intersystem crossing (ISC). acs.org
In lanthanide complexes, the coumarin ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelengths. researchgate.netacs.org A chelating coumarin-derived ligand has been shown to sensitize all emitting lanthanide ions in the solid state and result in high absolute quantum yields for solutions of Sm, Eu, Tb, and Dy complexes. acs.org
The photophysical properties of metal-coumarin complexes can also be tuned by modifying the ancillary ligands. For instance, in cationic Iridium(III) complexes, substituents on the bipyridine ancillary ligand can control the excited-state lifetime while the phosphorescent state remains energetically unaltered. acs.org Titrating coumarin-bipyridine conjugates with different metal ions such as Al3+, Zn2+, Cd2+, and Cu2+ has been shown to either increase or decrease the intensity of the emission maxima. researchgate.netchimicatechnoacta.ru
Table 2: Effect of Metal Complexation on Photophysical Properties
| Metal Complex System | Observed Effect | Mechanism/Reason | Reference |
|---|---|---|---|
| Ir(III)-Coumarin | Quenching of coumarin fluorescence, appearance of phosphorescence. | Enhanced intersystem crossing (ISC). | acs.org |
| Lanthanide-Coumarin | Sensitized emission from the lanthanide ion. | Antenna effect: ligand absorbs and transfers energy to the metal. | researchgate.netacs.org |
| Coumarin-bipyridine conjugates + various metal ions | Modulation of emission intensity. | Interaction with different metal ions (e.g., Al3+, Zn2+, Cd2+, Cu2+). | researchgate.netchimicatechnoacta.ru |
Modulation of Biological Activity through Metal Complexation
The incorporation of a metal ion into a coumarin derivative can significantly enhance or modify its biological activity. researchgate.netresearchgate.net This synergistic effect is a key driver for the synthesis of new metal-coumarin complexes. semanticscholar.org
Anticancer Activity: Many coumarin-metal complexes have shown promising antiproliferative activity against various human cancer cell lines. nih.govfrontiersin.orgnih.gov For example, a copper(II) complex of 8-(tert-butyl)-3-(pyridin-2-yl)-2H-chromen-2-one exhibited pronounced antiproliferative activity against the HeLa cervical tumor cell line. frontiersin.orgnih.gov Similarly, lanthanum(III) complexes of bis-coumarins have demonstrated cytotoxic effects on human tumor cell lines, with one complex inducing DNA laddering, suggestive of apoptosis. nih.gov Palladium(II) complexes have also been investigated for their cytotoxic activity against cell lines such as HeLa, FemX (melanoma), and A549 (lung carcinoma). nih.gov The mechanism of action is often linked to the inhibition of key cellular targets like receptor tyrosine kinases. nih.gov
Antimicrobial Activity: Metal complexation can also enhance the antimicrobial properties of coumarin derivatives. researchgate.net A silver(I) complex with a coumarin derivative showed better antimicrobial activity than the ligand itself against Pseudomonas aeruginosa and certain molds. mdpi.com Complexes of various transition metals with coumarin-based ligands have been tested against a range of bacteria and fungi, often showing increased activity compared to the free ligand. frontiersin.orgnih.gov
The enhanced biological activity of the metal complexes is often attributed to factors such as increased lipophilicity, which facilitates cell membrane penetration, and the ability of the metal ion to interact with biological macromolecules like DNA and enzymes. nih.govresearchgate.net
Table 3: Biological Activity of this compound Metal Complexes
| Metal Complex | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Copper(II) complexes of 3-(pyridin-2-yl)coumarins | Antiproliferative | Active against human tumor cell lines. | nih.gov |
| Copper(II) complex of 8-(tert-butyl)-3-(pyridin-2-yl)-2H-chromen-2-one | Antiproliferative | Pronounced activity against HeLa cells. | frontiersin.orgnih.gov |
| Lanthanum(III) complexes of bis-coumarins | Cytotoxic | Induced DNA-laddering in BV-173 cells, suggesting apoptosis. | nih.gov |
| Palladium(II) complexes of coumarin derivatives | Cytotoxic | Active against HeLa, FemX, and A549 cell lines. | nih.gov |
| Silver(I) complex of a coumarin derivative | Antimicrobial | Enhanced activity against Pseudomonas aeruginosa compared to the ligand. | mdpi.com |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The synthesis of 3-(3-Pyridyl)coumarin has traditionally been achieved through established methods such as the Perkin or Oglialoro reactions, which involve reacting a substituted salicylaldehyde (B1680747) with 3-pyridine acetic acid or its sodium salt. derpharmachemica.comias.ac.in While effective, these methods can sometimes result in low yields and require significant purification. ias.ac.in Future research should pivot towards the development of more efficient, sustainable, and versatile synthetic strategies.
Key areas for exploration include:
Green Chemistry Approaches: The development of environmentally benign synthetic protocols is paramount. This includes exploring solvent-free Knoevenagel condensations, the use of water as a solvent, and leveraging catalysts like nano MgFe2O4 under ultrasound irradiation. nih.govacs.org Such methods promise higher atom economy, easier product isolation, and reduced environmental impact. acs.org
Multicomponent Reactions (MCRs): MCRs offer a powerful tool for rapidly building molecular complexity in a single step. Designing one-pot, three-component reactions, for instance, by reacting a salicylaldehyde, an active methylene (B1212753) compound containing the pyridine (B92270) moiety, and a catalyst, could provide a highly efficient route to a library of this compound derivatives. nih.govbenthamscience.com The use of eco-friendly catalysts like chitosan-grafted poly(vinylpyridine) under ultrasonic irradiation could further enhance the sustainability of these methods. nih.gov
Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling technologies, such as Suzuki, Heck, or Sonogashira reactions, represent a significant opportunity for the synthesis of this compound. These methods would typically involve coupling a 3-halocoumarin with a pyridine-containing organometallic reagent (or vice-versa). This approach would offer high functional group tolerance and allow for the late-stage introduction of the pyridyl moiety, facilitating the synthesis of diverse analogues for structure-activity relationship (SAR) studies.
| Synthetic Strategy | Potential Starting Materials | Key Advantages | Relevant Research Context |
| Modified Perkin Reaction | Substituted Salicylaldehyde, 3-Pyridine Acetic Acid | Established method | Traditional synthesis derpharmachemica.comias.ac.in |
| Green Knoevenagel Condensation | Salicylaldehyde, Pyridyl-containing active methylene compound | Use of green solvents (water), ultrasound/microwave assistance, eco-friendly catalysts | General green coumarin (B35378) synthesis nih.govacs.orgresearchgate.net |
| Multicomponent Reactions | Salicylaldehyde, Malononitrile/Ethyl Cyanoacetate, Pyridyl-aldehyde | High efficiency, atom economy, rapid library generation | Synthesis of 3-heteroaryl coumarins nih.govpreprints.org |
| Palladium-Catalyzed Coupling | 3-Halocoumarin, 3-Pyridylboronic acid (Suzuki) | High yield, functional group tolerance, versatility | General modern organic synthesis |
Deeper Mechanistic Insights into Biological Activities
Preliminary studies have shown that 3-(3-pyridyl)coumarins possess a range of biological effects, including antifungal properties and activity as monoamine oxidase (MAO) inhibitors. derpharmachemica.com Coumarin-pyridine hybrids, in general, have emerged as efficacious cytotoxic agents. tandfonline.com However, much of the existing data is based on initial screenings. A significant future direction is to move beyond phenotypic observations to a deep, mechanistic understanding of how this compound exerts its biological effects at the molecular level.
Future investigations should focus on:
Target Identification and Validation: The primary goal is to identify the specific molecular targets (e.g., enzymes, receptors, DNA) with which this compound interacts. For its reported MAO-inhibitory activity, studies should delineate its selectivity for MAO-A versus MAO-B and determine its inhibition kinetics. For its anticancer potential, research should aim to identify the specific proteins or pathways it modulates, such as protein kinases, caspases, or cell cycle regulators. rsc.org
Elucidation of Action Mechanisms: Once targets are identified, detailed biochemical and cell-based assays are needed to unravel the mechanism of action. For example, if found to be an anticancer agent, research should clarify whether it induces apoptosis, necrosis, or autophagy. rsc.org This would involve studying the expression of key regulatory proteins like Bax and Bcl-2, analyzing cell cycle progression through flow cytometry, and measuring caspase activation. rsc.orgnih.gov
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a focused library of this compound analogues with varied substituents on both the coumarin and pyridine rings, researchers can establish robust SAR models. This will clarify which structural features are critical for potency and selectivity, guiding the design of more effective compounds. researchgate.net
Development of Advanced Computational Models
In silico methods are indispensable tools in modern drug discovery and materials science. For this compound, the development of advanced computational models can accelerate research by predicting biological activities, guiding synthetic efforts, and providing insights into molecular interactions.
Future computational work should include:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models is a key objective. By correlating the structural or physicochemical properties of a series of this compound analogues with their experimentally determined biological activity (e.g., IC50 values for enzyme inhibition or cancer cell cytotoxicity), predictive models can be built. nih.govresearchgate.netjournaljpri.comnih.gov These models can then be used to forecast the activity of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis. dergipark.org.tr
Molecular Docking and Dynamics: Molecular docking simulations can predict the binding mode of this compound within the active site of a specific biological target, such as MAO-B, acetylcholinesterase, or the VEGFR-2 kinase domain. pcbiochemres.comnih.gov These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding affinity. pcbiochemres.comtandfonline.com Subsequent molecular dynamics (MD) simulations can assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the interaction.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. Early prediction of these pharmacokinetic and toxicological parameters is crucial to identify candidates with favorable drug-like properties and avoid late-stage failures in the drug development pipeline. pcbiochemres.com
| Computational Method | Objective | Potential Application for this compound | Relevant Research Context |
| QSAR | Predict biological activity from chemical structure. | Guiding the design of new analogues with enhanced anticancer or MAO-inhibitory activity. | General coumarin QSAR studies researchgate.netjournaljpri.comdergipark.org.tr |
| Molecular Docking | Predict binding conformation and affinity to a biological target. | Identifying key interactions with enzymes like cholinesterases or kinases. | Docking of coumarin derivatives nih.govtandfonline.com |
| Molecular Dynamics (MD) | Simulate the movement and interaction of the molecule with its target over time. | Assessing the stability of the docked pose of this compound in an enzyme's active site. | General drug design validation researchgate.net |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Ensuring designed analogues have good drug-like properties. | In silico drug design pcbiochemres.com |
Design of Multifunctional Systems for Specific Research Applications
The unique structure of this compound, combining a renowned fluorophore (coumarin) with a versatile chemical handle (pyridine), makes it an ideal candidate for the development of multifunctional systems.
Future research should explore its use in:
Fluorescent Probes and Sensors: The coumarin core is known for its fluorescent properties, which are sensitive to the molecular environment. ontosight.ainih.gov Research should focus on characterizing the specific photophysical properties of this compound and its derivatives. The pyridine nitrogen can act as a binding site for metal ions like Fe³⁺, potentially leading to a "turn-off" fluorescence quenching mechanism upon binding. nih.gov This could enable the development of highly selective and sensitive fluorescent probes for detecting specific analytes in biological and environmental samples.
Theranostic Agents for Photodynamic Therapy (PDT): Coumarins can act as photosensitizers, generating reactive oxygen species (ROS) upon light irradiation to kill cancer cells. ub.edunih.gov The pyridine moiety can be quaternized to form a cationic N-alkyl pyridinium (B92312) salt. This positive charge can drive the molecule's accumulation in mitochondria, which have a negative membrane potential. ub.eduacs.org This creates an opportunity to design mitochondria-targeted PDT agents. Since the coumarin core is also fluorescent, these compounds could function as theranostics: agents that allow for simultaneous imaging (diagnosis) and therapy. ub.edu
Targeted Drug Delivery Systems: The this compound scaffold can be incorporated into more complex drug delivery systems. researchgate.net For example, it could be tethered to nanocarriers like liposomes or polymers. nih.gov The coumarin moiety's ability to undergo photodimerization can be exploited to create light-responsive nanocarriers that release a therapeutic cargo upon irradiation with a specific wavelength of light. researchgate.net
Integration with Emerging Technologies in Chemical Biology
To remain at the forefront of chemical science, research on this compound should seek integration with next-generation technologies that are reshaping chemical biology and drug discovery.
Promising areas for integration include:
PROTACs and Molecular Glues: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. If a specific protein target for this compound is identified, the compound could be developed as a "warhead" and linked to an E3 ligase-binding ligand to create a novel PROTAC. This represents a powerful strategy for targeted protein degradation.
Chemical Biology Probes for Target Deconvolution: The fluorescent nature of the coumarin core can be leveraged to create tagged probes. A derivative of this compound could be functionalized with a reactive group for covalent labeling or a clickable handle for bio-orthogonal chemistry. These probes could be used in cell-based assays to pull down binding partners, helping to identify its biological targets.
Integration with Gene Delivery and CRISPR Technologies: Coumarin-anchored nanostructures have been explored for light-responsive drug and gene delivery. researchgate.net Future systems could be designed where this compound acts as a photosensitive component in a nanocarrier designed to deliver genetic material, such as siRNA or components of the CRISPR-Cas9 system, allowing for light-triggered release and spatiotemporal control over gene editing or knockdown.
Q & A
Q. What are the optimal synthetic routes for 3-(3-Pyridyl)coumarin, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves Knoevenagel condensation followed by cyclization. For instance, 3-arylcoumarin derivatives can be synthesized via a three-step process:
- Step 1: Condensation of substituted benzaldehydes with morpholine and sulfur under acidic conditions (120°C) to form intermediates.
- Step 2: Alkaline hydrolysis using sodium hydroxide and tetrabutylammonium bromide (100°C).
- Step 3: Cyclization with acetic anhydride and triethylamine (112°C) . Alternative routes involve Knoevenagel condensation of 2-methoxybenzaldehydes with Meldrum’s acid, followed by H₂SO₄-mediated cyclization . Yields vary depending on catalysts (e.g., p-toluenesulfonic acid vs. H₂SO₄) and solvent systems.
Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Knoevenagel + H₂SO₄ | 2-Methoxybenzaldehyde, H₂SO₄ | 65–78 | |
| Morpholine-mediated | Morpholine, sulfur, acetic anhydride | 70–85 |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- X-ray Diffraction (XRD): Single-crystal XRD (e.g., Siemens SMART CCD diffractometer) provides precise structural parameters. For this compound, orthorhombic crystal symmetry (space group Pbca) with lattice parameters a = 7.1107 Å, b = 13.9635 Å, and c = 21.2867 Å has been reported .
- Spectroscopy: NMR (¹H/¹³C) confirms regiochemistry, while UV-Vis and fluorescence spectroscopy (e.g., λem ≈ 450 nm) characterize electronic transitions .
Advanced Research Questions
Q. How can computational methods like DFT/TDDFT predict the optical properties of this compound derivatives?
Methodological Answer: Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) models simulate ground- and excited-state electronic structures. Key steps include:
- Geometry Optimization: Using B3LYP/6-31G(d) basis sets to minimize energy.
- Excited-State Analysis: TDDFT calculations predict absorption/emission wavelengths, validated against experimental spectra .
- Solvent Effects: Polarizable Continuum Models (PCM) account for solvent polarity shifts in Stokes shift measurements .
Table 2: Experimental vs. Calculated Emission Peaks
| Derivative | Experimental λem (nm) | TDDFT λem (nm) |
|---|---|---|
| This compound | 448 | 442 |
| 3-(p-Nitrophenyl)coumarin | 532 | 525 |
Q. What experimental strategies are used to analyze the interaction of this compound with biomolecules like BSA and DNA?
Methodological Answer:
- Fluorescence Quenching: Static quenching mechanisms (e.g., this compound-BSA binding) are analyzed via Stern-Volmer plots to determine binding constants (Ksv ≈ 1.2 × 10⁴ M⁻¹) .
- Circular Dichroism (CD): Secondary structural changes in proteins (e.g., α-helix reduction in BSA) are quantified upon ligand binding .
- DNA Intercalation Studies: Ethidium bromide displacement assays and viscosity measurements confirm intercalative binding modes .
Q. How can researchers resolve discrepancies in reported synthetic yields of this compound across studies?
Methodological Answer: Yield variations often arise from:
Q. What precautions are necessary when using this compound as a probe for hydroxyl radical detection in aqueous systems?
Methodological Answer:
- Buffer Selection: Phosphate buffer (pH 7) stabilizes coumarin and its hydroxylation product, 7-hydroxycoumarin .
- Radical Scavengers: Add 1 M DMSO to suppress competing reactions without interfering with quantification .
- Calibration: Use HPLC (e.g., C18 column, 254 nm detection) to quantify 7-hydroxycoumarin formation, ensuring linear correlation (R² > 0.98) between radical concentration and fluorescence intensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
